2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(1-ethylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-2-10-4-3-9-7(10)6(11)5-8/h3-4H,2,5,8H2,1H3 |
InChI Key |
YYVOQBCMMSCROT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(=O)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves constructing the imidazole ring or functionalizing a preformed imidazole, followed by introduction of the amino ethanone side chain at the 2-position of the imidazole ring. The key synthetic challenges include selective substitution at the imidazole nitrogen (N-1), regioselective functionalization at the 2-position of the imidazole ring, and installation of the amino ketone moiety.
Direct Functionalization of 1-Ethylimidazole
One common approach starts from 1-ethylimidazole , which is commercially available or can be synthesized by alkylation of imidazole with ethyl halides. The 2-position of the 1-ethylimidazole can be selectively functionalized by reaction with α-halo ketones or α-halo amino ketones to form the desired ethanone linkage.
Example procedure (adapted from ionic liquid catalyst synthesis literature):
- Dissolve 1-ethylimidazole in an aromatic solvent such as methylbenzene.
- Add 1,2-dibromoethane dropwise under stirring at 60 °C.
- Heat the mixture to 110 °C for 8 hours to promote nucleophilic substitution at the 2-position of the imidazole ring.
- After completion, isolate the intermediate by filtration and washing.
- Further reaction with potassium hexafluorophosphate in aqueous solution can yield crystalline products suitable for further functionalization or purification.
This method yields intermediates that can be converted into the amino ethanone derivative by subsequent amination or oxidation steps.
Condensation of Ethyl Glyoxalate with Hydroxylamine Derivatives
Another advanced synthetic route involves the condensation of ethyl glyoxalate with hydroxylamine derivatives to form N-oxide intermediates, which then cyclize and aromatize to give hydroxyimidazole derivatives. These intermediates can be further reacted with α-haloketones (e.g., chloro-2-propanone) to yield NH-imidazoles substituted at the 2-position with ester or keto functionalities.
This sequence allows for the introduction of the amino ethanone side chain by:
- Formation of N-oxide intermediate by condensation of hydroxylamine with ethyl glyoxalate.
- Cyclization and dehydrative aromatization to form hydroxyimidazole.
- Reaction with α-haloketones to install the ethanone substituent at C-2.
This method is reported to tolerate a variety of heterocycles and aryl halides, providing good yields of the desired 2-substituted imidazoles.
Multi-Component Reactions and Cyclizations
Recent literature describes iodine or ferric chloride-catalyzed multi-component reactions involving 2-aminobenzyl alcohols and ketones or aldehydes to form disubstituted imidazoles regioselectively substituted at N-1 and C-4 positions. Although these methods are more general for imidazole synthesis, they demonstrate the utility of intramolecular cyclization and condensation strategies that could be adapted to synthesize the target compound.
- Initial oxidation of ketones to keto-aldehydes.
- Condensation with amino alcohols and isocyanides.
- Intramolecular cyclization to imidazole derivatives with substitution at desired positions.
Comparative Table of Preparation Methods
| Methodology | Starting Materials | Key Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation and substitution on 1-ethylimidazole | 1-Ethylimidazole, α-halo ketones | Heating in aromatic solvents, 60–110 °C, 8 h | Up to 88% (intermediate) | Straightforward, scalable | Requires purification of intermediates |
| Condensation of ethyl glyoxalate with hydroxylamine | Ethyl glyoxalate, hydroxylamine, α-haloketones | Reflux in acetic acid, cyclization steps | Moderate to good | Tolerant of functional groups | Multi-step, requires careful control |
| Reaction of α-amino ketones with cyanates/thiocyanates | α-Amino ketones, sodium cyanate/thiocyanate | Reflux in acetic acid, 3–4 h | 63–83% | Direct cyclization, well-established | Limited to certain substituents |
| Multi-component cyclizations with ketones and amino alcohols | Ketones, amino alcohols, isocyanides | Catalysis by iodine or FeCl3, room temp to reflux | Moderate | Regioselective substitution | More complex reaction setup |
Detailed Research Outcomes and Notes
The method involving 1-ethylimidazole and 1,2-dibromoethane provides a high-yield intermediate (88%) that can be further converted to the target compound or analogues by substitution reactions.
The condensation of hydroxylamine with ethyl glyoxalate followed by cyclization and reaction with chloro-2-propanone yields NH-imidazoles with keto substituents at the 2-position, which is a direct route to the amino ethanone moiety.
Reactions of α-amino ketones with cyanates or thiocyanates are well-documented to afford imidazole-2-one derivatives, structurally related to the target compound, with yields ranging from 63% to 83%.
Multi-component reactions catalyzed by iodine or ferric chloride provide regioselective substitution patterns on imidazole rings, which could be adapted for the synthesis of this compound.
Purification techniques commonly involve recrystallization, column chromatography, and solvent extraction to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino and ethanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole-based compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, influencing various biological processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Reactivity: Chloro-substituted derivatives () exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas the target compound’s amino group may favor hydrogen bonding or zwitterionic interactions.
- Steric Effects : The phenyl group in introduces steric hindrance, reducing conformational flexibility compared to the ethyl-substituted target compound.
Biological Activity
2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one, also known as a derivative of imidazole, has garnered attention in recent years due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antiviral and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , and it contains a total of 22 atoms, including nitrogen atoms that are crucial for its biological activity. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as a building block of several important biomolecules.
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant activity against various RNA viruses. A notable study demonstrated that imidazole derivatives could inhibit the replication of coronaviruses, suggesting that this compound may possess similar properties .
Table 1: Antiviral Activity of Imidazole Derivatives
| Compound Name | Virus Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | SARS-CoV | 8.8 | |
| Compound 2 | MERS-CoV | 11.9 | |
| Compound 3 | Ebola Virus | 2.2 | |
| 2-Amino... | Potential (TBD) | TBD | This study |
Anticancer Activity
The anticancer effects of imidazole derivatives have also been explored. Studies have shown that certain imidazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.
Case Study: Anticancer Effects
In a study focusing on the cytotoxic effects of various imidazole derivatives, a compound structurally related to this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting the potential of this compound as an anticancer agent .
Table 2: Cytotoxicity of Imidazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | A549 | 3.5 | |
| 2-Amino... | TBD | TBD | This study |
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, which may enhance its interaction with enzymes or receptors involved in viral replication or cancer cell proliferation.
Enzyme Inhibition
Research indicates that imidazole derivatives can act as inhibitors for several enzymes involved in viral replication and cancer progression. For example, studies have shown that certain compounds can inhibit proteases essential for viral maturation or kinases involved in cell signaling pathways associated with tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
